Ethyl 3-Bromo-6-Chloro-1H-Indole-2-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-Bromo-6-Chloro-1H-Indole-2-Carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine and chlorine substituents on the indole ring, which can influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Ethyl 3-Bromo-6-Chloro-1H-Indole-2-Carboxylate, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives have been found in many important synthetic drug molecules, suggesting a broad range of potential targets .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . These interactions can result in changes at the molecular and cellular levels, contributing to the compound’s overall biological activity.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that factors such as pH, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Bromo-6-Chloro-1H-Indole-2-Carboxylate typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of an indole precursor. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Bromo-6-Chloro-1H-Indole-2-Carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 3-Bromo-6-Chloro-1H-Indole-2-Carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-Indole-3-Carboxylate: Lacks the bromine and chlorine substituents, making it less reactive in certain chemical reactions.
3-Bromo-1H-Indole-2-Carboxylate: Contains only the bromine substituent, which affects its chemical and biological properties differently.
6-Chloro-1H-Indole-2-Carboxylate: Contains only the chlorine substituent, leading to unique reactivity and applications.
Uniqueness
Ethyl 3-Bromo-6-Chloro-1H-Indole-2-Carboxylate is unique due to the combined presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 3-bromo-6-chloro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10-9(12)7-4-3-6(13)5-8(7)14-10/h3-5,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCACJWGXUJKEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.